2-(((Benzyloxy)carbonyl)amino)thiophene-3-carboxylic acid
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Overview
Description
2-(((Benzyloxy)carbonyl)amino)thiophene-3-carboxylic acid is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(((Benzyloxy)carbonyl)amino)thiophene-3-carboxylic acid typically involves the introduction of the benzyloxycarbonyl (Cbz) protecting group to an amino thiophene derivative. The process may include steps such as:
Nucleophilic substitution: reactions where the amino group is protected with the Cbz group.
Carboxylation: reactions to introduce the carboxylic acid functionality.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Electrophiles: Such as halogens or nitro groups for substitution reactions.
Major Products:
Sulfoxides and sulfones: from oxidation.
Alcohols: from reduction.
Substituted thiophenes: from electrophilic substitution.
Scientific Research Applications
2-(((Benzyloxy)carbonyl)amino)thiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)thiophene-3-carboxylic acid involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to enzymes: or receptors, thereby modulating their activity.
Interfering with cellular pathways: involved in inflammation or cancer progression.
Comparison with Similar Compounds
Thiophene-3-carboxylic acid: A simpler analog without the benzyloxycarbonyl group.
2-Aminothiophene derivatives: Compounds with similar core structures but different substituents.
Uniqueness: 2-(((Benzyloxy)carbonyl)amino)thiophene-3-carboxylic acid is unique due to the presence of the benzyloxycarbonyl protecting group, which can influence its reactivity and biological activity. This makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Properties
Molecular Formula |
C13H11NO4S |
---|---|
Molecular Weight |
277.30 g/mol |
IUPAC Name |
2-(phenylmethoxycarbonylamino)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C13H11NO4S/c15-12(16)10-6-7-19-11(10)14-13(17)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,17)(H,15,16) |
InChI Key |
OUJZXSSIHXJGSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=CS2)C(=O)O |
Origin of Product |
United States |
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